2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c1-2-30-17-9-7-16(8-10-17)28-23(29)19-6-4-3-5-18(19)20(26-28)22-25-21(27-31-22)15-11-13-24-14-12-15/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFTERKQLFACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of phthalazinone derivatives typically involves the reaction of phthalic anhydride with various amines or hydrazines. The specific compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent substitution reactions.
Anticancer Activity
Research indicates that phthalazinone derivatives exhibit significant anticancer properties. A study highlighted the anti-proliferative effects of similar compounds against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis, as evidenced by increased expression of p53 and caspase 3, alongside down-regulation of cyclin-dependent kinase 1 (cdk1) at submicromolar concentrations .
Table 1: Anticancer Activity of Phthalazinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | <10 | Apoptosis induction |
| Compound 2e | HepG2 | <10 | Cell cycle arrest |
| Compound 7d | MCF-7 | <10 | MAPK inhibition |
Antimicrobial Activity
The antimicrobial potential of phthalazinone derivatives has also been investigated. Compounds were tested against various bacterial strains, showing promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Phthalazinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Other Biological Activities
In addition to anticancer and antimicrobial activities, phthalazinones have been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit key inflammatory pathways and modulate pain receptors .
Case Studies
Several case studies have documented the pharmacological effects of phthalazinone derivatives:
- Study on Anticancer Efficacy : A recent investigation into a series of phthalazinone derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for developing safer anticancer agents .
- Antimicrobial Screening : Another study evaluated a range of substituted phthalazinones for their antimicrobial properties, finding that modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .
Scientific Research Applications
Research indicates that this compound exhibits significant antimicrobial and antiviral properties.
Antimicrobial Activity
The compound has been tested against various bacterial strains, demonstrating potent activity.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Control (Ciprofloxacin) | 0.5 | 1 |
Studies show that derivatives containing oxadiazole moieties can effectively inhibit bacterial growth by disrupting cell membrane integrity and interfering with nucleic acid synthesis.
Antiviral Activity
Recent investigations have explored the antiviral potential of this compound against viruses such as Zika and dengue. The structure–activity relationship (SAR) analysis has identified specific substituents that enhance antiviral efficacy. The mechanisms include:
- Inhibition of DNA/RNA Synthesis : Some derivatives interfere with nucleic acid synthesis.
- Disruption of Membrane Integrity : Certain compounds lead to cell lysis in pathogens.
- Enzyme Inhibition : The oxadiazole ring interacts with critical enzymes for pathogen survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of synthesized phthalazine derivatives against multidrug-resistant bacterial strains using both in vitro and in vivo models. The results indicated promising therapeutic potential with favorable pharmacokinetics.
Case Study 2: Antiviral Screening
Another investigation involved screening a library of oxadiazole derivatives for activity against various viruses, including dengue and Zika viruses. Selected candidates were optimized based on their SAR profiles to enhance their antiviral properties.
Chemical Reactions Analysis
Synthetic Formation of the Oxadiazole Ring
The oxadiazole ring is synthesized via cyclization reactions. A common method involves coupling carboxylic acid derivatives with hydrazides under dehydrating conditions :
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Benzohydrazide + CDI + PPh₃ | Room temperature, 12 h | 85–90% | |
| Carboxylic acid + Deoxo-Fluor | Reflux, 4–6 h | 92% | |
| Microwave-assisted HMPA solvent | 150°C, 15 min | 88–95% |
For the target compound, 3-(pyridin-4-yl)-1,2,4-oxadiazole is typically formed first and subsequently coupled to the phthalazinone core .
Alkylation Reactions
The sulfur atom in the oxadiazole ring undergoes alkylation with halides, modifying the compound’s electronic and steric properties :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Ethyl iodide | 5-(Ethylthio)-oxadiazole derivative | EtOH, ultrasound | 92% |
| Benzyl chloride | 5-(Benzylthio)-oxadiazole derivative | EtOH, 60°C, 1 h | 88% |
| Chloroacetyl chloride | 5-(Chloroacetylthio)-oxadiazole derivative | EtOH, triethylamine | 85% |
These reactions are critical for introducing functional groups that enhance biological activity or solubility .
Mannich Reactions
The compound participates in Mannich reactions with formaldehyde and primary amines to form aminoalkyl derivatives :
| Amine | Product | Conditions | Yield |
|---|---|---|---|
| p-Toluidine | N-(4-methylphenyl)aminomethyl derivative | Ultrasound, 40°C | 78% |
| 3-Aminopyridine | N-(pyridin-3-yl)aminomethyl derivative | Ultrasound, 40°C | 82% |
| Cyclohexylamine | N-cyclohexylaminomethyl derivative | Ultrasound, 40°C | 75% |
Ultrasound irradiation significantly improves reaction rates and yields compared to conventional heating .
Condensation with Hydrazides
The phthalazinone core reacts with hydrazides to form hydrazone derivatives, which are precursors for further heterocyclic systems :
| Hydrazide | Product | Conditions | Yield |
|---|---|---|---|
| Isonicotinohydrazide | Pyridine-hydrazone conjugate | EtOH, reflux, 3 h | 87% |
| Benzoyl hydrazine | Phenyl-hydrazone conjugate | EtOH, reflux, 4 h | 83% |
These derivatives are pivotal for synthesizing antimicrobial and anticancer agents .
Nucleophilic Aromatic Substitution
The ethoxyphenyl group undergoes nucleophilic substitution under acidic or basic conditions :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HBr (48%) | 4-Hydroxyphenyl derivative | Reflux, 6 h | 65% |
| NaNH₂ | 4-Aminophenyl derivative | DMF, 100°C, 8 h | 58% |
Reactivity of the Pyridine Ring
The pyridin-4-yl group facilitates coordination chemistry and hydrogen bonding, enabling metal-complex formation :
| Metal Salt | Complex | Application |
|---|---|---|
| CuCl₂ | Cu(II)-phthalazinone complex | Catalysis |
| AgNO₃ | Ag(I)-oxadiazole complex | Antimicrobial agents |
Stability Under Hydrolytic Conditions
The compound shows moderate stability in aqueous environments:
| Condition | Degradation | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Oxadiazole ring cleavage | 2.5 h |
| pH 7.4 (PBS) | Ethoxy group hydrolysis | >24 h |
| pH 10.0 (NaOH) | Complete decomposition | 30 min |
Comparison with Similar Compounds
Core Structural Variations
The compound’s phthalazinone-oxadiazole scaffold is shared with several analogs, but key substituent differences define its uniqueness:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxyphenyl group is electron-donating, contrasting with analogs bearing electron-withdrawing groups (e.g., 3-chlorophenyl in , trifluoromethyl in ). Such differences may influence solubility, bioavailability, and target binding .
- Heterocyclic vs.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A general procedure includes:
- Step 1: Reacting (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with sulfanylacetamide derivatives under reflux (150°C) using pyridine and zeolite catalysts (Y-H) to form the oxadiazole-phthalazine core .
- Step 2: Purification via recrystallization from ethanol after acid quenching.
- Optimization Tips:
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve stereochemistry and confirm substituent positioning. Use SHELX programs (SHELXL/SHELXS) for refinement, leveraging high-resolution data to minimize R-factors (<0.05) .
- Complementary Techniques:
Advanced Research Questions
Q. How can researchers address contradictory biological activity data across studies?
Methodological Answer:
- Data Validation:
- Replicate Assays: Use standardized protocols (e.g., MTT assay for antiproliferative activity) with positive controls (e.g., doxorubicin) to normalize inter-lab variability .
- Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of discrepancies in IC₅₀ values .
- Mechanistic Follow-Up: Use SAR studies to identify if minor structural variations (e.g., ethoxy vs. methoxy groups) explain activity differences .
Q. What strategies are effective for optimizing synthetic yield without compromising purity?
Methodological Answer:
-
DoE (Design of Experiments): Use factorial design to assess interactions between variables (temperature, catalyst loading, solvent polarity). For example:
Variable Range Tested Optimal Value Impact on Yield Temperature 120–160°C 150°C +25% yield Catalyst (Y-H) 0.005–0.02 M 0.01 M +15% yield
Q. How to investigate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
Q. How to resolve discrepancies in crystallographic data interpretation?
Methodological Answer:
Q. What methodologies are recommended for stability studies under varying conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Acidic/Base Conditions: 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative Stress: 3% H₂O₂, monitor via HPLC for degradation products.
- Stability-Indicating Assays: Develop HPLC methods with PDA detection (λ=254 nm) to track parent compound decay and identify degradation pathways .
Q. How to design experiments for assessing intermolecular interactions in the solid state?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
